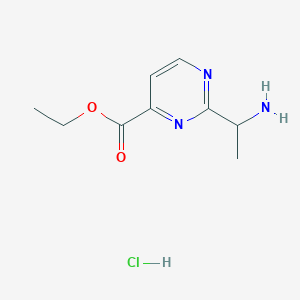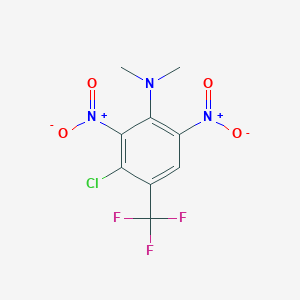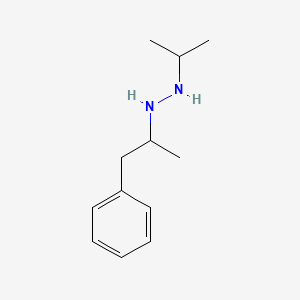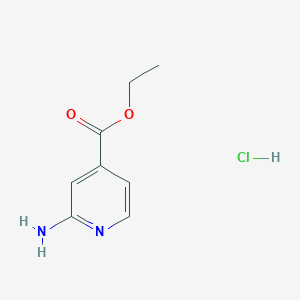
Cobalt--molybdenum (1/4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt–molybdenum (1/4) is a compound that combines cobalt and molybdenum in a specific ratio. This compound is known for its unique properties and applications in various fields, including catalysis, energy storage, and materials science. The combination of cobalt and molybdenum results in a material that exhibits enhanced catalytic activity, stability, and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cobalt–molybdenum (1/4) can be synthesized through various methods. One common approach involves the use of cobalt and molybdenum salts in a hydrothermal reaction. For example, cobalt nitrate and ammonium molybdate can be mixed in a specific ratio and subjected to hydrothermal conditions to form the desired compound . Another method involves the use of a solid-state reaction, where cobalt oxide and molybdenum oxide are mixed and heated at high temperatures to form the compound .
Industrial Production Methods: In industrial settings, cobalt–molybdenum (1/4) is often produced using large-scale hydrothermal or solid-state reactions. These methods are optimized for high yield and purity. The hydrothermal method involves the use of autoclaves to maintain high pressure and temperature, while the solid-state method requires precise control of temperature and reaction time to ensure the formation of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Cobalt–molybdenum (1/4) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of cobalt and molybdenum, which can act as catalysts or reactants in different chemical processes.
Common Reagents and Conditions: Common reagents used in reactions involving cobalt–molybdenum (1/4) include hydrogen, oxygen, and various organic compounds. For example, in oxidation reactions, oxygen or air can be used as the oxidizing agent, while in reduction reactions, hydrogen or other reducing agents are employed .
Major Products Formed: The major products formed from reactions involving cobalt–molybdenum (1/4) depend on the specific reaction conditions and reagents used. For instance, in oxidation reactions, the compound can form oxides of cobalt and molybdenum, while in reduction reactions, it can produce metallic cobalt and molybdenum .
Aplicaciones Científicas De Investigación
Cobalt–molybdenum (1/4) has a wide range of applications in scientific research. In chemistry, it is used as a catalyst for various reactions, including hydrogenation, oxidation, and hydrodesulfurization . In medicine, cobalt–molybdenum (1/4) is being explored for its potential use in drug delivery systems and as an antimicrobial agent . In industry, it is used in the production of advanced materials, such as high-performance alloys and coatings .
Mecanismo De Acción
The mechanism of action of cobalt–molybdenum (1/4) involves its ability to facilitate electron transfer and catalyze chemical reactions. The compound’s catalytic activity is attributed to the presence of both cobalt and molybdenum, which can interact with reactants and lower the activation energy of various chemical processes . The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Cobalt–molybdenum (1/4) can be compared with other similar compounds, such as cobalt–molybdenum (1/2) and cobalt–molybdenum (1/3). These compounds share similar properties but differ in their cobalt-to-molybdenum ratios, which can affect their catalytic activity and stability . For example, cobalt–molybdenum (1/2) may exhibit higher catalytic activity in certain reactions due to the higher cobalt content, while cobalt–molybdenum (1/3) may offer better stability under specific conditions .
Propiedades
Número CAS |
922735-42-0 |
|---|---|
Fórmula molecular |
CoMo4 |
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
cobalt;molybdenum |
InChI |
InChI=1S/Co.4Mo |
Clave InChI |
PLWXAPPDZMKLJS-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Mo].[Mo].[Mo].[Mo] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-{1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)acetamide](/img/structure/B14170384.png)



![5-((3'-(6-Fluoroindolin-1-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide](/img/structure/B14170421.png)








